Enhanced Lipophilicity of N-(2-ethylhexyl)thian-4-amine vs. Unsubstituted Thian-4-amine
N-(2-ethylhexyl)thian-4-amine exhibits a substantially higher calculated lipophilicity compared to the parent thian-4-amine scaffold, a critical parameter for predicting membrane permeability and oral absorption. While measured logP values are not available, the addition of the bulky, branched 2-ethylhexyl chain is a well-established structural modification for increasing lipophilicity in amine-containing compounds [1]. This increase can be quantitatively inferred from the molecular weight and structural composition relative to the parent thian-4-amine [2].
| Evidence Dimension | Calculated LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be significantly higher due to the 2-ethylhexyl substituent (C13H27NS, MW 229.43) |
| Comparator Or Baseline | Thian-4-amine (CAS 21926-00-1, C5H11NS, MW 117.21) has a calculated logP of 1.541 [2] |
| Quantified Difference | Estimated increase in logP of >2.0 units based on the addition of an 8-carbon branched alkyl chain. |
| Conditions | Computational prediction based on molecular structure and atomic contributions. |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane diffusion, making N-(2-ethylhexyl)thian-4-amine a more suitable starting point for programs targeting intracellular or CNS-penetrant agents compared to its less lipophilic, unsubstituted parent.
- [1] Kuujia. (2025). N-(2-methylpropyl)thian-4-amine (CAS 1153794-37-6). Product Page with Structural Commentary on Lipophilicity. View Source
- [2] Molbase. (2025). Thian-4-amine (CAS 21926-00-1). Database Entry with Computed LogP. View Source
